[(3-Methylcyclobut-1-en-1-yl)methyl]benzene
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Overview
Description
[(3-Methylcyclobut-1-en-1-yl)methyl]benzene is an organic compound with a unique structure that combines a cyclobutene ring with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methylcyclobut-1-en-1-yl)methyl]benzene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methylcyclobut-1-ene with benzyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature that promotes the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
[(3-Methylcyclobut-1-en-1-yl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding cyclobutane derivative.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur on the benzene ring, leading to the formation of nitro or halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine or bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclobutane derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
[(3-Methylcyclobut-1-en-1-yl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which [(3-Methylcyclobut-1-en-1-yl)methyl]benzene exerts its effects involves interactions with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile. Additionally, the cyclobutene ring can undergo ring-opening reactions under specific conditions, leading to the formation of reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
[(3-Methylcyclobut-1-en-1-yl)methyl]benzene can be compared with other similar compounds, such as:
Cyclobutylbenzene: Lacks the double bond in the cyclobutene ring, making it less reactive in certain types of reactions.
Methylcyclobutene: Does not have the benzene ring, limiting its applications in aromatic substitution reactions.
Benzylcyclobutene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of a cyclobutene ring and a benzene ring, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
668995-30-0 |
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Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(3-methylcyclobuten-1-yl)methylbenzene |
InChI |
InChI=1S/C12H14/c1-10-7-12(8-10)9-11-5-3-2-4-6-11/h2-7,10H,8-9H2,1H3 |
InChI Key |
NXBGKZRWZSUNEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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